GSK3145095 - 1622849-43-7

GSK3145095

Catalog Number: EVT-270048
CAS Number: 1622849-43-7
Molecular Formula: C20H17F2N5O2
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RIPK1 Inhibitor GSK3145095 is an orally available, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1; receptor-interacting protein 1; RIP1) with potential antineoplastic and immunomodulatory activities. Upon administration, GSK3145095 disrupts RIPK1-mediated signaling, which may reduce C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME). This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. RIPK1, a serine-threonine kinase that normally plays a key role in inflammation and cell death in response to tissue damage and pathogen recognition, is overexpressed in certain cancer types and may be associated with oncogenesis and promotion of the immunosuppressive nature of the TME.
Overview

GSK3145095 is a small molecule inhibitor specifically designed to target receptor-interacting protein kinase 1, commonly referred to as RIPK1. This compound has gained attention due to its potential therapeutic applications in treating various diseases, particularly those involving inflammatory processes and cell death pathways. The development of GSK3145095 is part of a broader effort to explore the role of kinase inhibitors in modulating cellular responses.

Source and Classification

GSK3145095 was developed by GlaxoSmithKline and is classified as a small molecule inhibitor. It belongs to a class of compounds that selectively inhibit serine/threonine kinases, with a specific focus on RIPK1, which plays a crucial role in mediating necroptosis and inflammation. The compound's design is based on structure-activity relationship studies that aimed to optimize its potency and selectivity against RIPK1 while minimizing off-target effects.

Synthesis Analysis

The synthesis of GSK3145095 involves several key steps, utilizing various organic reactions to construct the desired molecular framework. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with phenolic compounds, which are treated with methyl 4-bromobutanoate to obtain carboxylic acid esters.
  2. Formation of Intermediates: These esters undergo nucleophilic substitution reactions with methylmagnesium bromide to yield intermediates that are subsequently subjected to Miyaura borylation and Suzuki coupling reactions.
  3. Final Product Formation: The final step involves condensing the amines obtained from these intermediates with corresponding acids to produce GSK3145095.
Molecular Structure Analysis

GSK3145095 possesses a complex molecular structure characterized by specific functional groups that contribute to its binding affinity for RIPK1. The chemical structure can be represented as follows:

  • Core Structure: The compound features a benzazepinone core, which is essential for its interaction with the kinase domain of RIPK1.
  • Functional Groups: Key substituents include halogen atoms and other functional groups that enhance its potency and selectivity.

The structural data indicates that GSK3145095 binds to RIPK1 with high specificity, exhibiting a significant selectivity window over other kinases .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing GSK3145095 include:

  • Nucleophilic Substitution: This reaction is crucial for forming the initial intermediates, allowing for the introduction of various substituents.
  • Coupling Reactions: Both Miyaura borylation and Suzuki coupling are employed to construct complex molecular frameworks from simpler precursors, facilitating the assembly of the final product.
  • Condensation Reactions: These reactions finalize the synthesis by linking amines with carboxylic acids, yielding the target compound.

Each reaction step is carefully controlled to optimize yield and minimize side products .

Mechanism of Action

GSK3145095 exerts its pharmacological effects by selectively inhibiting RIPK1 activity. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of RIPK1, preventing ATP from interacting with the kinase.
  2. Inhibition of Necroptosis: By inhibiting RIPK1, GSK3145095 disrupts necroptotic signaling pathways, which are often implicated in inflammatory diseases and tissue damage.
  3. Modulation of Cell Death: The inhibition alters cellular responses to stress and inflammation, potentially providing therapeutic benefits in conditions characterized by excessive cell death or inflammation .
Physical and Chemical Properties Analysis

GSK3145095 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: The compound has been characterized for its solubility in common organic solvents, which is essential for formulation in biological assays.
  • Stability: Stability studies indicate that GSK3145095 maintains its integrity under physiological conditions, making it suitable for in vivo applications.

These properties are critical for determining dosage forms and delivery methods in clinical settings .

Applications

GSK3145095 has potential applications in various scientific fields:

  • Cancer Therapy: Due to its ability to modulate cell death pathways, GSK3145095 is being explored as a treatment option for certain cancers where RIPK1 plays a pivotal role in tumor progression.
  • Inflammatory Diseases: The compound's anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Neurodegenerative Disorders: By preventing inappropriate cell death, GSK3145095 may offer therapeutic benefits in neurodegenerative diseases where inflammation contributes to neuronal loss .

Properties

CAS Number

1622849-43-7

Product Name

GSK3145095

IUPAC Name

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C20H17F2N5O2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1

InChI Key

ATQAGKAMBISZQM-HNNXBMFYSA-N

SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GSK3145095; GSK-3145095; GSK 3145095;

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Isomeric SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.